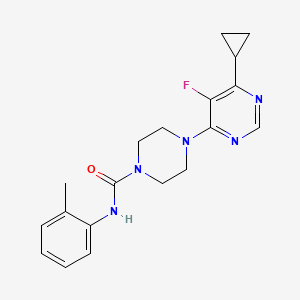

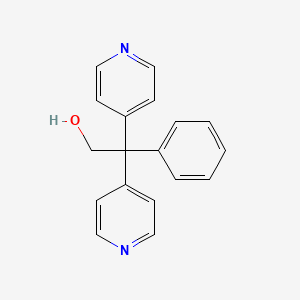

![molecular formula C16H10N2OS B2531640 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile CAS No. 478033-41-9](/img/structure/B2531640.png)

5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is a derivative of furan-3-carbonitrile, which is a molecule that has been studied for various applications, including its electrochromic properties and potential use in electronic devices. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and functionalities that it may exhibit interesting chemical and physical properties due to the presence of the furan ring, the phenyl group, and the thiophen-2-yl moiety.

Synthesis Analysis

The synthesis of related furan-3-carbonitrile derivatives involves the reaction of 3-oxopropanenitriles with alkenes, mediated by manganese(III) acetate, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the phenyl and thiophen-2-yl groups at the correct positions on the furan ring.

Molecular Structure Analysis

The molecular structure of furan-3-carbonitrile derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a nitrile group attached to it. The presence of thiophen-2-yl and phenyl groups in the compound of interest would likely contribute to its electronic properties and reactivity due to the electron-rich nature of these moieties. The molecular structure would also influence the compound's ability to participate in π-π* transitions, which are important for electrochromic applications .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds such as 4-Phenyl-3-furoxancarbonitrile have been shown to release nitric oxide under the action of thiol cofactors and to undergo transformations into products like phenylcyanoglyoxime and amino-isoxazole derivatives . These reactions suggest that the compound may also exhibit interesting reactivity, particularly in the presence of thiols or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-3-carbonitrile derivatives are influenced by their molecular structure. The electrochemical polymerization of these compounds, as well as their copolymerization with other monomers like EDOT, results in materials with distinct electrochromic properties. These properties include stability, fast response time, and good optical contrast, which are desirable for electronic display applications. The copolymer films formed from these reactions have been shown to overcome issues of instability and dissolution, indicating that the compound of interest may also form stable and useful polymeric materials .

Scientific Research Applications

Bioactive Heterocyclic Compounds

The compound 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile belongs to a class of heterocyclic compounds that have significant importance in medicinal chemistry. These molecules, including furanyl- and thienyl-substituted derivatives, have shown a wide range of bioactivities. The structural motifs of furan and thiophene are recognized for their roles in the design of bioactive molecules, especially in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds have been explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, demonstrating the versatility of heterocyclic compounds in drug design and development (Ostrowski, 2022).

Synthetic Applications

The reactivity and potential applications of compounds containing furan and thiophene rings extend to the synthesis of diverse heterocyclic structures. For example, arylmethylidene derivatives of 3H-furan-2-ones have been shown to react with various nucleophilic agents, leading to the synthesis of a wide range of compounds. These reactions underscore the importance of such structural units in the creation of novel molecules for potential therapeutic and material science applications (Kamneva et al., 2018).

Role in Sustainable Chemistry

The interest in furan derivatives also encompasses their role in sustainable chemistry. The conversion of plant biomass into furan derivatives highlights the potential of such compounds in replacing non-renewable hydrocarbon sources. This approach not only offers a greener alternative for the chemical industry but also opens up new avenues for the production of polymers, functional materials, and fuels from renewable resources (Chernyshev et al., 2017).

Environmental and Health Implications

It is crucial to consider the environmental and health implications of chemical compounds, including those related to furan and thiophene derivatives. While these compounds hold promise for various applications, their potential toxicities and environmental impacts must be carefully evaluated. Research into the carcinogenic potential of thiophene analogues, for example, emphasizes the need for thorough risk assessments in the development of new chemicals (Ashby et al., 1978).

Safety and Hazards

properties

IUPAC Name |

5-phenyl-2-[(E)-thiophen-2-ylmethylideneamino]furan-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-13-9-15(12-5-2-1-3-6-12)19-16(13)18-11-14-7-4-8-20-14/h1-9,11H/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYHWBOAHVOISV-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)

![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)